4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine
Description
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine is an organic compound that features a morpholine ring attached to a phenoxyethyl group, which is further substituted with a fluorosulfonyloxy group
Properties
IUPAC Name |
4-[2-(4-fluorosulfonyloxyphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S/c13-20(15,16)19-12-3-1-11(2-4-12)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQTRZAOGEJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine typically involves the reaction of 4-fluorosulfonyloxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethylformamide and tetrahydrofuran, and the reactions are typically carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorosulfonyloxy group, yielding the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Scientific Research Applications
4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorosulfonyloxyphenol: A precursor in the synthesis of 4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine.
2-Chloroethylmorpholine: Another precursor used in the synthesis.
4-(2-Bromoethyl)morpholine: A similar compound with a bromo group instead of a fluorosulfonyloxy group.
Uniqueness
This compound is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity. This group can participate in unique chemical reactions, making the compound valuable for specific applications in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
